(3-Methylbutyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylbutyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound with the molecular formula C12H23N3 and a molecular weight of 209.33 g/mol . This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of appropriate hydrazines with 1,3-diketones to form the pyrazole ring . Subsequent alkylation reactions introduce the desired substituents under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free condensation and reductive amination are employed to streamline the process and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3-Methylbutyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
(3-Methylbutyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methylbutyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity . This interaction can influence various biological processes, including signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: A similar compound used as a ligand in coordination chemistry.
(3-Methylbutyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine: Another pyrazole derivative with similar structural features.
Uniqueness
(3-Methylbutyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile ligand and its potential therapeutic applications make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C12H23N3 |
---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
3-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C12H23N3/c1-9(2)6-7-13-8-12-10(3)14-15(5)11(12)4/h9,13H,6-8H2,1-5H3 |
InChI Key |
JZEDIFYGWDWJRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.